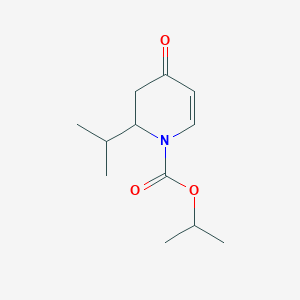
2-isopropyl-4-oxo-3,4-dihydro-2H-pyridine-1-carboxylic acid isopropyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-isopropyl-4-oxo-3,4-dihydro-2H-pyridine-1-carboxylic acid isopropyl ester is a chemical compound with a complex structure that includes a pyridine ring, an isopropyl group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-isopropyl-4-oxo-3,4-dihydro-2H-pyridine-1-carboxylic acid isopropyl ester typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 2-isopropyl-4-oxo-3,4-dihydro-2H-pyridine-1-carboxylic acid with isopropyl alcohol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations is essential to achieve high yields and purity. Catalysts and solvents are often employed to optimize the reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-isopropyl-4-oxo-3,4-dihydro-2H-pyridine-1-carboxylic acid isopropyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of amides, ethers, or other esters.
Scientific Research Applications
2-isopropyl-4-oxo-3,4-dihydro-2H-pyridine-1-carboxylic acid isopropyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials or as a precursor in the manufacture of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-isopropyl-4-oxo-3,4-dihydro-2H-pyridine-1-carboxylic acid isopropyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-isopropyl-4-oxo-3,4-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester
- 4-oxo-3,4-dihydro-2H-pyridine-1-carboxylic acid benzyl ester
- 3,4-dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylic acid
Uniqueness
2-isopropyl-4-oxo-3,4-dihydro-2H-pyridine-1-carboxylic acid isopropyl ester is unique due to its specific structural features, such as the isopropyl group and the ester functional group, which confer distinct chemical properties and reactivity. These characteristics make it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C12H19NO3 |
|---|---|
Molecular Weight |
225.28 g/mol |
IUPAC Name |
propan-2-yl 4-oxo-2-propan-2-yl-2,3-dihydropyridine-1-carboxylate |
InChI |
InChI=1S/C12H19NO3/c1-8(2)11-7-10(14)5-6-13(11)12(15)16-9(3)4/h5-6,8-9,11H,7H2,1-4H3 |
InChI Key |
DUDXPSUNOWHZAA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CC(=O)C=CN1C(=O)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Ethoxycarbonylbicyclo[2.2.2]octane-2,3-dicarboxylic acid](/img/structure/B13993663.png)
![1-[6-(2-Methoxyethoxy)pyridin-3-yl]ethanone](/img/structure/B13993673.png)
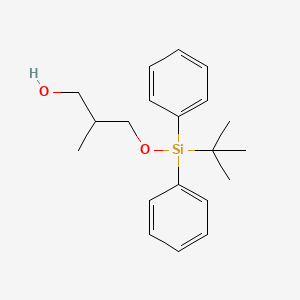
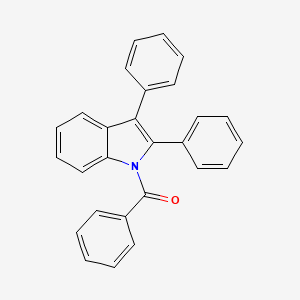
![5-Bromo-2-{[tri(propan-2-yl)silyl]oxy}benzaldehyde](/img/structure/B13993690.png)
![4-(Tetrahydro-pyran-2-yloxy)-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzaldehyde](/img/structure/B13993701.png)
![8-[4-Hydroxy-3-(morpholin-4-ylmethyl)phenyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B13993708.png)

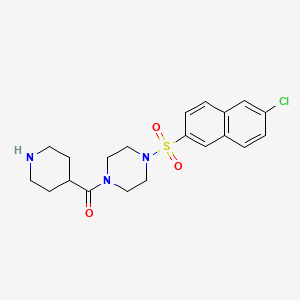
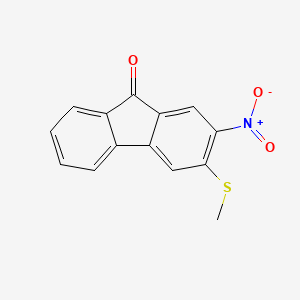
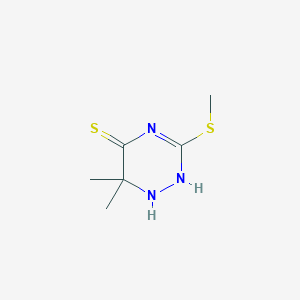
![4-[(1E)-3-Methoxy-3-methyltriaz-1-en-1-yl]benzamide](/img/structure/B13993738.png)
![2-Phenyl-1-(spiro[chroman-2,4'-piperidin]-1'-yl)ethanone](/img/structure/B13993743.png)
